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Compound of Interest

Compound Name: 3-(Hydroxymethyl)cyclopentanone

Cat. No.: B169769

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 3-
(hydroxymethyl)cyclopentanone, a versatile bifunctional molecule with applications in the
synthesis of carbocyclic nucleosides, methyl epijasmonate, and as an intermediate for HIV
chemokine CCR-5 receptor antagonists.[1][2] This document outlines the key physical and
spectroscopic properties of the molecule, a detailed experimental protocol for its synthesis, and
visual representations of its structure and synthetic pathway.

Molecular Structure and Physical Properties

3-(Hydroxymethyl)cyclopentanone possesses a five-membered cyclopentane ring
functionalized with a ketone and a hydroxymethyl group. Its fundamental properties are
summarized in the table below.
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Property Value

Molecular Formula CéH1002

Molecular Weight 114.14 g/mol [1][3]

IUPAC Name 3-(hydroxymethyl)cyclopentan-1-one
CAS Number 113681-11-1; 64646-09-9
Appearance Colorless oil (Predicted)

Density 1.099 g/cm? (Predicted)[1]

pKa 14.71 + 0.10 (Predicted)[4]

Molecular Structure Diagram:

Caption: 2D structure of 3-(Hydroxymethyl)cyclopentanone.

Spectroscopic Analysis

The structural elucidation of 3-(hydroxymethyl)cyclopentanone relies on a combination of
spectroscopic technigues, including Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this
specific compound are not readily available in the public domain, the following tables
summarize the predicted and expected spectral data based on the analysis of similar
structures, such as cyclopentanone and 3-methylcyclopentanone, and established

spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR) Spectral Data (Predicted)

Solvent: CDCIs, Frequency: 400 MHz
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.65 Triplet 2H -CH20H
~2.50 Multiplet 1H -CH(CH20H)-
~2.30-2.10 Multiplet 4H -CH2-C=0
~2.00-1.80 Multiplet 2H Cyclopentane -CHz2-
~1.70 Singlet (broad) 1H -OH

13C NMR (Carbon NMR) Spectral Data (Predicted)

Solvent: CDClIs, Frequency: 100 MHz

Chemical Shift (6, ppm)

Assignment

~219.0 C=0 (Ketone)
~65.0 -CH20H

~45.0 -CH(CH20H)-

~38.0 -CH2-C=0

~29.0 Cyclopentane -CHz2-
~25.0 Cyclopentane -CHa-

Infrared (IR) Spectroscopy

The IR spectrum of 3-(hydroxymethyl)cyclopentanone is expected to show characteristic

absorption bands for the hydroxyl and carbonyl functional groups.
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Frequency (cm™?) Intensity Assignment
~3400 Strong, Broad O-H Stretch (Alcohol)
~2960, ~2870 Medium C-H Stretch (Aliphatic)
C=0 Stretch (Ketone, five-
~1740 Strong ]
membered ring)[5]
~1050 Medium C-0O Stretch (Alcohol)

Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show the molecular ion peak and

characteristic fragmentation patterns.

mlz Relative Intensity (%) Assignment

114 Moderate [M]* (Molecular lon)
96 Moderate [M - H20]*

85 Strong [M - CH20H]*

71 Moderate [M - C2Hs0]*

57 Strong [CaHo]*

43 High [CsH7]* or [CH3COJ*

Experimental Protocols: Synthesis

A common and effective method for the synthesis of 3-(hydroxymethyl)cyclopentanone is the
reduction of a suitable precursor, such as an ester of 3-oxocyclopentanecarboxylic acid. The
following is a representative experimental protocol adapted from established procedures for

similar reductions.

Reaction Scheme:
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Reagents
1. LiAlH4, THF .
2. HzO* work-up Reduction
Starting Material e

Ethyl 3-oxocyclopentanecarboxylate —Reduction 3-(Hydroxymethyl)cyclopentanone

Click to download full resolution via product page
Caption: Synthesis of 3-(Hydroxymethyl)cyclopentanone.
Materials:
o Ethyl 3-oxocyclopentanecarboxylate
e Lithium aluminum hydride (LiAIH4)
e Anhydrous tetrahydrofuran (THF)
e Anhydrous diethyl ether
o Saturated agueous sodium sulfate (Na2S0Oa4) solution
e Anhydrous magnesium sulfate (MgSOa)
e Hydrochloric acid (1 M)
Procedure:

e A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping
funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of
lithium aluminum hydride (X g, Y mol) in anhydrous THF (100 mL).

e The suspension is cooled to 0 °C in an ice-water bath.
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A solution of ethyl 3-oxocyclopentanecarboxylate (A g, B mol) in anhydrous THF (50 mL) is
added dropwise to the stirred suspension over a period of 1 hour, maintaining the
temperature below 5 °C.

After the addition is complete, the reaction mixture is allowed to warm to room temperature
and then refluxed for 4 hours.

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is
consumed.

The flask is cooled to 0 °C, and the excess LiAlHa4 is quenched by the slow, dropwise
addition of saturated aqueous Na2SOa solution.

The resulting granular precipitate is filtered off and washed with diethyl ether.

The combined organic filtrates are washed with 1 M HCI, saturated aqueous NaHCOs, and
brine.

The organic layer is dried over anhydrous MgSOea, filtered, and the solvent is removed under
reduced pressure.

The crude product is purified by vacuum distillation or column chromatography on silica gel
to afford pure 3-(hydroxymethyl)cyclopentanone.

Experimental Workflow Diagram:
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Caption: Experimental workflow for the synthesis.
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Conclusion

This technical guide has provided a detailed structural analysis of 3-
(hydroxymethyl)cyclopentanone, including its physical properties and predicted
spectroscopic data. The provided synthetic protocol offers a reliable method for its preparation
in a laboratory setting. This information is intended to support researchers and scientists in
their work with this important chemical intermediate, facilitating its use in the development of
novel pharmaceuticals and other valuable compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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